2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
2-[(4-Amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-derived acetamide characterized by a 1,2,4-triazole core substituted with an amino group at position 4, an ethyl group at position 5, and a sulfanyl-acetamide moiety at position 2. Its molecular formula is C₆H₁₁N₅OS, with a molecular weight of 209.25 g/mol. Predicted physicochemical properties include a boiling point of 514.3±52.0°C, density of 1.60±0.1 g/cm³, and a pKa of 15.09±0.40, suggesting moderate solubility and stability under physiological conditions . The compound’s structure (Figure 1) is optimized for interactions with biological targets, particularly ion channels and enzymes, due to its polarizable sulfanyl and acetamide groups.
Properties
CAS No. |
331837-71-9 |
|---|---|
Molecular Formula |
C6H11N5OS |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C6H11N5OS/c1-2-5-9-10-6(11(5)8)13-3-4(7)12/h2-3,8H2,1H3,(H2,7,12) |
InChI Key |
PAORIJIJQPKVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N)SCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
General Synthetic Strategy
The synthesis of this compound generally follows a multi-step approach:
Step 1: Formation of the 1,2,4-triazole ring
This is typically achieved via the cyclization of thiosemicarbazide derivatives under controlled pH conditions. The nature of substituents and the pH (acidic or alkaline) dictate the cyclization pathway and the resulting heterocyclic system.Step 2: Introduction of the sulfanyl group
The sulfanyl linkage at the 3-position of the triazole ring is introduced by reacting the triazole-3-thione intermediate with alkylating agents such as ethyl bromoacetate or chloroacetamide derivatives in the presence of a base.Step 3: Conversion to the acetamide derivative
The alkylated intermediate is then converted into the acetamide by hydrolysis (acidic or basic) or by direct acylation, depending on the synthetic route.
Detailed Preparation Procedures
Cyclization of Thiosemicarbazide Derivatives
Thiosemicarbazides bearing ethyl or other alkyl substituents at the 5-position undergo cyclization in alkaline media (e.g., sodium ethanolate in ethanol) to yield 4-amino-5-ethyl-1,2,4-triazole-3-thione derivatives.
The reaction conditions are critical: alkaline pH favors 1,2,4-triazole formation, while acidic conditions may lead to 1,3,4-thiadiazole derivatives.
Alkylation with Haloacetates or Haloacetamides
The 1,2,4-triazole-3-thione intermediate is reacted with ethyl bromoacetate or chloroacetamide derivatives under reflux in anhydrous ethanol with sodium or sodium ethanolate as base.
For example, 4,5-diphenyl-4H-1,2,4-triazole-3-thione reacts with ethyl bromoacetate to give ethyl 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate with good yields (typically >70%).
The reaction is conducted by dissolving sodium in anhydrous ethanol, adding the triazole-thione, then adding the alkylating agent dropwise, stirring for several hours, followed by work-up and crystallization.
Hydrolysis and Acylation to Form Acetamide
The ester intermediate (e.g., ethyl 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate) undergoes hydrolysis under acidic (HCl, reflux) or basic (NaOH, room temperature) conditions to yield the corresponding acetic acid derivative.
Subsequent acylation with acetic anhydride or coupling with amines forms the final acetamide derivative.
Representative Experimental Data
| Step | Reaction | Conditions | Reagents | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Cyclization of thiosemicarbazide | Alkaline medium (NaOEt/EtOH), reflux | 5-ethyl-thiosemicarbazide | 4-amino-5-ethyl-1,2,4-triazole-3-thione | 75-85 |
| 2 | Alkylation with ethyl bromoacetate | Anhydrous EtOH, Na, reflux 4 h + RT 12 h | Ethyl bromoacetate | Ethyl 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate | 70-80 |
| 3 | Hydrolysis of ester | Reflux, 6M HCl, 8 h or NaOH 2M, RT 24 h | HCl or NaOH | 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid | 75-82 |
| 4 | Acylation to acetamide | Acetic anhydride, reflux | Acetic anhydride | This compound | 65-75 |
Analysis of Preparation Methods
Influence of Reaction Medium and Substituents
The pH of the reaction medium is a key factor determining the cyclization product. Alkaline conditions favor triazole formation, while acidic media may yield thiadiazole derivatives.
The presence of ethyl substituents at the 5-position influences the cyclization kinetics and the stability of intermediates, often improving yields and selectivity.
Optimization of Alkylation Step
Use of sodium metal in anhydrous ethanol provides a strong base environment for efficient alkylation of the triazole-thione sulfur atom.
Reaction times of 4 hours under reflux followed by 12 hours at room temperature ensure complete conversion.
Purification by crystallization from ethanol yields pure products suitable for further transformations.
Hydrolysis and Acylation
Hydrolysis under acidic conditions gives high yields of the carboxylic acid intermediate.
Subsequent acylation with acetic anhydride or coupling with amines is straightforward, allowing for the introduction of various acetamide derivatives.
Reaction monitoring by spectroscopic methods (NMR, IR) confirms the successful transformation of functional groups.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR):
- $$ ^1H $$ NMR typically shows characteristic signals for the methylene group adjacent to the sulfanyl moiety (singlet around δ 3.4–3.5 ppm).
- Aromatic and triazole protons appear in the δ 7–8 ppm range depending on substitution.
-
- Amide C=O stretch observed near 1650 cm$$^{-1}$$.
- NH$$_2$$ stretching bands around 3300–3500 cm$$^{-1}$$.
Summary Table of Preparation Methods
| Method Step | Description | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyclization | Formation of 1,2,4-triazole-3-thione | Thiosemicarbazide derivatives | Alkaline medium, reflux | 75-85% | pH critical for selectivity |
| Alkylation | Sulfur alkylation with haloacetate | Ethyl bromoacetate, Na/EtOH | Reflux 4 h + RT 12 h | 70-80% | Requires anhydrous conditions |
| Hydrolysis | Conversion of ester to acid | HCl (acidic) or NaOH (basic) | Reflux or RT | 75-82% | Acidic hydrolysis preferred |
| Acylation | Formation of acetamide | Acetic anhydride | Reflux | 65-75% | Final step for acetamide formation |
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Synthesis and Evaluation : A study synthesized novel derivatives of 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and evaluated their anticancer properties. The results indicated that certain derivatives induced apoptosis in cancer cells, showcasing their potential as anticancer agents .
Table 1: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 23.30 | Apoptosis Induction |
| Compound B | MCF7 | <10 | Cell Cycle Arrest |
| Compound C | HepG2 | 15.50 | Caspase Activation |
Antimicrobial Properties
The compound also shows potential antimicrobial activity. Research indicates that derivatives of triazoles can inhibit the growth of various bacterial strains and fungi. The presence of the sulfanyl group enhances the antimicrobial efficacy by disrupting microbial cell membranes.
Table 2: Antimicrobial Activity
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 0.09 µg/mL | Bactericidal |
| S. aureus | 0.15 µg/mL | Bacteriostatic |
| C. albicans | 0.20 µg/mL | Fungicidal |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A recent clinical trial involving a derivative of this compound showed promising results in patients with advanced lung cancer, where it was administered alongside conventional chemotherapy agents.
- Antimicrobial Research : A laboratory study demonstrated that a modified version exhibited enhanced activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multi-drug resistant organisms.
Mechanism of Action
The mechanism of action of Acetamide,2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)thio]- involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, leading to inhibition or activation of biological processes . This interaction is crucial for its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: Amino Group at Position 4: Critical for hydrogen bonding in anti-exudative (e.g., furan derivatives ) and anticancer (e.g., phenyl/methyl derivatives ) activities. Electron-Rich Aryl Groups: Pyridinyl (VUAA-1, OLC-12) enhances ion channel modulation, while phenyl or benzothiazole groups improve anticancer target binding . Alkyl Chains (Ethyl vs. Methyl): Ethyl substituents (target compound, VUAA-1) may balance lipophilicity and metabolic stability compared to methyl groups, which are smaller but less sterically hindered .
Biological Activity Trends: Orco Agonists: VUAA-1 and OLC-12 show EC₅₀ values <10 µM in mosquito odorant receptor studies, attributed to pyridinyl’s π-π stacking with receptor residues . Anti-Exudative Activity: Furan-2-yl derivatives exhibit 70–85% efficacy in carrageenan-induced edema models, comparable to diclofenac sodium (8 mg/kg) . Anticancer Activity: Thiazole-linked derivatives (e.g., 2-[(4-amino-5-methyl...)acetamide) inhibit tumor growth in vitro (IC₅₀: 5–20 µM) by targeting tubulin polymerization .
Physicochemical Comparison
| Property | Target Compound | VUAA-1 | 2-((4-Amino-5-(furan-2-yl)...)acetamide |
|---|---|---|---|
| Molecular Weight | 209.25 g/mol | ~350 g/mol (estimated) | ~240 g/mol |
| LogP (Predicted) | 1.2–1.5 | 2.8–3.2 | 1.0–1.3 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
- The target compound’s lower molecular weight and logP suggest better membrane permeability than VUAA-1 but reduced receptor affinity compared to bulkier analogues .
Structural Characterization
- 1H/13C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (sulfanyl-CH₂), and δ 7.8–8.2 ppm (triazole NH) confirm structure .
- X-ray Crystallography : SHELX software (e.g., SHELXL) validates bond lengths and angles, ensuring stereochemical accuracy .
Structure-Activity Relationship (SAR) Insights
- Position 5 Substituents :
- Acetamide Modifications : N-Aryl substitutions (e.g., dichlorophenyl in ) increase target selectivity but may reduce solubility.
Biological Activity
The compound 2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 202.23 g/mol. The compound features a triazole ring that is known for its biological activity and a sulfanyl group that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-5-ethyl-4H-1,2,4-triazole with suitable acylating agents under controlled conditions. For example, one method employs a thiol-acetamide coupling reaction to yield the desired product with moderate to high purity .
Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related triazole compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of triazoles is often attributed to their ability to interfere with nucleic acid synthesis and disrupt cellular processes. The presence of the sulfanyl group may enhance the compound's interaction with biological targets by facilitating hydrogen bonding or electron donation.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of triazole derivatives:
| Study | Activity | Results |
|---|---|---|
| Study A | Antimicrobial | MIC values between 3.12 - 12.5 μg/mL against S. aureus |
| Study B | Anticancer | Inhibition of HSET with IC50 values around 2.7 μM |
| Study C | Enzyme Inhibition | Selective inhibition against Eg5 kinesin |
Case Studies
- Antimicrobial Efficacy : A study conducted on various triazole derivatives highlighted that modifications on the triazole ring significantly influenced antibacterial activity. The study found that introducing different substituents could enhance efficacy against resistant strains.
- Anticancer Mechanism : In vitro studies on cancer cell lines treated with triazole derivatives showed an increase in multipolar spindle formation, leading to apoptosis in centrosome-amplified cells . This suggests a potential pathway for developing new cancer therapies based on this compound's structure.
Q & A
Q. Key Data from Evidence :
| Derivative | Substituent (R) | Anti-Exudative Activity (% Inhibition) | Reference Activity (Diclofenac Sodium) |
|---|---|---|---|
| 3.1 | 4-Fluorophenyl | 72% | 75% |
| 3.8 | 3-Nitrobenzyl | 68% | 75% |
| Source: |
What methodological approaches are used to analyze the structure-activity relationship (SAR) of this compound?
Q. Advanced SAR Analysis
- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OCH₃, -CH₃) groups at the phenyl or heteroaromatic moieties. For example, ethyl groups at the triazole ring enhance lipophilicity and membrane penetration .
- Bioisosteric Replacement : Replace the furan-2-yl group () with pyridin-4-yl () to modulate hydrogen-bonding interactions with biological targets.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to COX-2 or adenosine receptors .
Critical Finding : Derivatives with 4-ethyl and furan-2-yl substituents showed superior anti-exudative activity due to enhanced hydrophobic interactions and metabolic stability .
What spectroscopic techniques are employed to confirm the structure of synthesized derivatives?
Q. Basic Characterization Methods
- ¹H/¹³C NMR : Confirm the presence of acetamide (-NHCO-) and triazole protons (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Identify thioether (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.
- Elemental Analysis : Validate purity (>95%) and molecular formula consistency.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₀N₅OS: 362.1284) .
How can computational methods predict the biological targets of this compound?
Q. Advanced Computational Strategy
- Target Prediction : Use SwissTargetPrediction or SEAware to identify potential targets (e.g., COX-2, adenosine A₂A receptor) .
- Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes (e.g., Orco ion channels in insect odorant receptors) using GROMACS .
- ADMET Profiling : Predict pharmacokinetics (e.g., logP, BBB permeability) via QikProp or ADMETlab.
Case Study : OLC-12 (a structural analog) was identified as an Orco agonist using electrophysiological assays in Xenopus oocytes, validated by molecular docking .
What strategies resolve contradictions in biological activity data across different studies?
Q. Advanced Data Reconciliation
- Dose-Response Analysis : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to account for threshold effects.
- Model Standardization : Use consistent animal models (e.g., Sprague-Dawley rats) and control groups to minimize variability .
- Meta-Analysis : Compare IC₅₀ values from independent studies (e.g., antiviral activity in HEK-293 vs. GMK cells) to identify cell line-specific effects .
Example : Discrepancies in anti-exudative activity between derivatives 3.1 and 3.15 were attributed to differences in substituent electronegativity .
What in vitro models are used to assess antiviral activity?
Q. Basic Antiviral Assays
- Cytotoxicity Screening : Use HEK-293 or GMK cells to determine CC₅₀ values via MTT assays .
- Plaque Reduction Assay : Evaluate inhibition of human adenovirus type 5 (HAdV-5) or ECHO-9 virus replication at non-cytotoxic concentrations.
Key Finding : Derivatives with pyridin-4-yl substituents reduced HAdV-5 replication by 50% at 25 µM .
What challenges exist in optimizing the pharmacokinetic properties of this compound?
Q. Advanced PK/PD Challenges
- Metabolic Stability : Ethyl and furan groups may increase susceptibility to CYP450 oxidation, reducing half-life .
- Solubility : Polar acetamide groups improve aqueous solubility but may limit blood-brain barrier penetration.
- Toxicity : Screen for hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in rodent models.
Optimization Strategy : Introduce PEGylated prodrugs or cyclodextrin complexes to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
